

# PF-06835919 selectivity profile against other kinases

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## Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

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## PF-06835919 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase selectivity profile of **PF-06835919**, along with troubleshooting guides for related experimental procedures.

## Selectivity Profile of PF-06835919 Against Other Kinases

**PF-06835919** is a potent and highly selective inhibitor of ketohexokinase (KHK), with a greater potency for the KHK-C isoform over the KHK-A isoform.<sup>[1][2][3]</sup> A comprehensive assessment of its selectivity was performed against a panel of 89 kinases, phosphatases, and receptors. At a concentration of 10  $\mu$ M, **PF-06835919** demonstrated minimal inhibition of other kinases, highlighting its specificity for KHK.<sup>[1]</sup>

## Data Presentation: Kinase Selectivity Panel

The following table summarizes the in vitro selectivity of **PF-06835919** against a broad panel of kinases. The data is presented as the percent of control at a 10  $\mu$ M concentration of **PF-06835919**, where a higher percentage indicates lower inhibition.

Kinase Target	Percent of Control @ 10 $\mu$ M
ABL1	102
AKT1	100
ALK	99
AURKA	104
AURKB	101
BMX	98
BTK	103
CAMK2A	102
CDK2	100
CHEK1	101
CSF1R	100
EGFR	101
EPHA2	102
ERBB2	101
FAK	99
FGFR1	103
FLT3	100
GSK3B	102
IGF1R	101
INSR	100
JAK2	101
JAK3	102
KDR	100

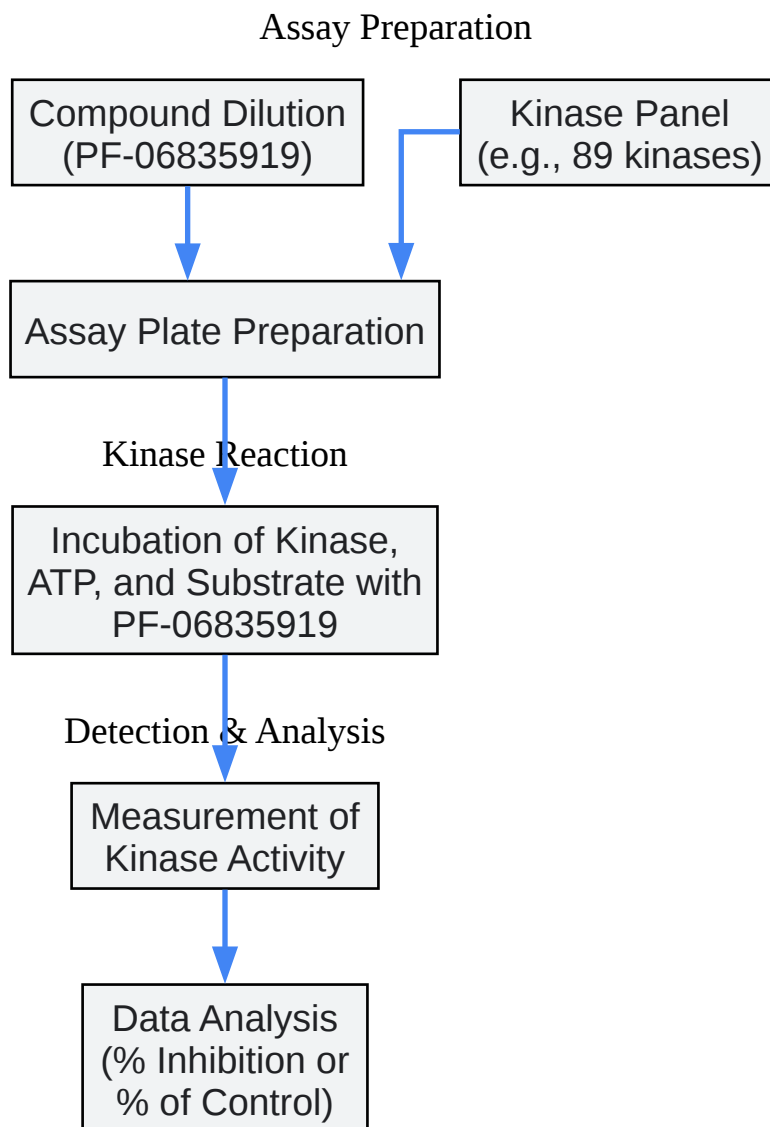
KIT	101
LCK	103
MAP2K1	100
MAPK1	102
MAPK14	101
MET	100
PAK1	102
PDGFRB	101
PIK3CA	100
PIM1	102
PLK1	101
PRKCA	100
RET	102
ROCK1	101
SRC	100
SYK	102
TEK	101
TGFBR1	100
TNK2	102
TRKA	101
...and others	...

This table is a representative summary. For a complete list of the 89 kinases, phosphatases, and receptors tested, please refer to the supplementary information of the primary publication.

## Experimental Protocols

The selectivity of **PF-06835919** was determined using a widely accepted in vitro kinase assay platform. The general workflow for such an experiment is outlined below.

### Diagram: Kinase Selectivity Profiling Workflow



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Caption: General workflow for in vitro kinase selectivity profiling.

## Detailed Methodologies

### 1. Kinase Panel Screening (Example using a competition binding assay like KINOMEScan™):

- Principle: This assay measures the ability of a test compound to displace a known, active site-directed ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
- Protocol:
  - Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand specific for each kinase in the panel.
  - Binding Reaction: DNA-tagged kinases, the prepared affinity beads, and the test compound (**PF-06835919**) are combined in a multi-well plate. The reaction is incubated to allow for competitive binding to reach equilibrium.
  - Washing: The affinity beads are washed to remove any unbound kinase.
  - Elution: The bound kinase is eluted from the beads.
  - Quantification: The concentration of the eluted, DNA-tagged kinase is measured using qPCR. A reduction in the amount of kinase detected in the presence of the test compound indicates binding and inhibition.
  - Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) sample.

### 2. Enzymatic Activity Assays (Example using ADP-Glo™ Kinase Assay):

- Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to virtually any kinase.
- Protocol:
  - Kinase Reaction: The kinase, substrate, ATP, and the test compound (**PF-06835919**) are incubated together in a multi-well plate.

- Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete any remaining ATP.
- ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.
- Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the initial amount of ADP produced.
- Data Analysis: The luminescent signal is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.

## Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing significant inhibition of a kinase that is reported to be unaffected by **PF-06835919** in the selectivity panel. What could be the issue?

A1:

- Compound Concentration: Double-check the final concentration of **PF-06835919** in your assay. Inaccurate serial dilutions can lead to a higher effective concentration than intended.
- Assay Conditions: The kinase selectivity profile was determined at a specific ATP concentration. If your assay uses a much lower ATP concentration, the apparent potency of an ATP-competitive inhibitor like **PF-06835919** may increase.
- Reagent Purity: Ensure the purity of your **PF-06835919** sample. Contaminants could be responsible for the observed off-target inhibition.
- Assay Technology: Different assay formats can have varying sensitivities and susceptibilities to artifacts. Consider if your assay technology is prone to interference from the compound (e.g., fluorescence quenching or enhancement).

Q2: Our in-house kinase assay shows high variability between replicates when testing **PF-06835919**. How can we improve the consistency?

A2:

- **DMSO Concentration:** Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can inhibit some kinases.
- **Pipetting Accuracy:** Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes, to minimize variability in reagent and compound concentrations.
- **Incubation Times and Temperatures:** Maintain consistent incubation times and temperatures for all steps of the assay. Fluctuations can affect enzyme kinetics and lead to variable results.
- **Plate Edge Effects:** Be mindful of potential edge effects in multi-well plates, where evaporation can be more pronounced. Consider not using the outer wells for critical experiments or implementing measures to minimize evaporation.

Q3: We are setting up a new kinase assay and are unsure of the optimal enzyme and substrate concentrations to use for testing **PF-06835919**.

A3:

- **Enzyme Titration:** Perform an enzyme titration to determine the concentration of kinase that yields a robust signal-to-background ratio within the linear range of the assay.
- **Substrate  $K_m$  Determination:** Determine the Michaelis constant ( $K_m$ ) for the substrate. For initial inhibitor profiling, it is often recommended to use a substrate concentration at or near its  $K_m$  value.
- **ATP  $K_m$  Determination:** Similarly, determine the  $K_m$  for ATP. As **PF-06835919** is an ATP-competitive inhibitor, its  $IC_{50}$  value will be dependent on the ATP concentration. Testing at the ATP  $K_m$  is a common starting point.

Q4: How can we confirm that **PF-06835919** is an ATP-competitive inhibitor in our kinase of interest?

A4:

- To determine the mechanism of inhibition, you can perform enzyme kinetic studies. This involves measuring the initial reaction rates at various substrate (e.g., peptide) and ATP concentrations in the presence of different fixed concentrations of **PF-06835919**. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. For an ATP-competitive inhibitor, you would expect to see an increase in the apparent  $K_m$  of ATP with no change in the  $V_{max}$  as the inhibitor concentration increases.

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## References

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